molecular formula C21H27ClN6O3 B2896676 7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 587011-31-2

7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2896676
CAS RN: 587011-31-2
M. Wt: 446.94
InChI Key: BJKLTAYTSAUDSW-UHFFFAOYSA-N
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Description

The compound “7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It contains several functional groups, including a chlorobenzyl group, a piperazine ring, and a purine dione structure. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The purine dione structure is a key part of the molecule, and the chlorobenzyl and piperazine groups are attached to this central structure. Unfortunately, without specific data or a detailed study, it’s difficult to provide a comprehensive analysis of the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions. For example, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions, while the purine dione structure could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the chlorobenzyl and piperazine groups could influence its solubility, while the purine dione structure could affect its acidity .

Scientific Research Applications

Cardiovascular Activity

  • Some derivatives of the compound, including 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, have shown prophylactic antiarrhythmic activity and hypotensive effects. This suggests potential applications in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Molecular Geometry and Hydrogen Bonding

  • Studies on the molecular structure of similar compounds reveal typical geometries that include planar fused rings and specific conformations of the aminohydroxyalkyl and benzylamine groups. This information is vital for understanding how these compounds might interact with biological targets (Karczmarzyk et al., 1995).

Antihistaminic Properties

  • Certain derivatives have demonstrated good inhibition of histamine-induced bronchospasm and anaphylaxis, indicating their potential as antihistaminic agents. This could lead to new treatments for allergies and related respiratory conditions (Pascal et al., 1985).

Psychotropic Potential

  • Variants of this compound have been explored for their affinity to serotonin receptors and potential psychotropic effects. This suggests possible applications in treating mental health disorders like depression and anxiety (Chłoń-Rzepa et al., 2013).

Antiasthmatic Activity

  • Some derivatives have shown significant antiasthmatic activity, highlighting their potential use in developing new treatments for asthma and other respiratory diseases (Bhatia et al., 2016).

Antimycobacterial Activity

  • Novel derivatives of this compound have been synthesized to target Mycobacterium tuberculosis. This indicates potential use in the treatment of tuberculosis, a major global health challenge (Konduri et al., 2020).

Mechanism of Action

Without specific studies or experimental data, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with biological systems in a variety of ways, depending on its structure and properties .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and the results of further studies. It could potentially have applications in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(13-15-3-5-16(22)6-4-15)17(23-19)14-27-9-7-26(8-10-27)11-12-29/h3-6,29H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKLTAYTSAUDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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